molecular formula C7H7Cl3Ge B1611539 Benzyltrichlorogermane CAS No. 6181-21-1

Benzyltrichlorogermane

Cat. No. B1611539
CAS RN: 6181-21-1
M. Wt: 270.1 g/mol
InChI Key: FOFBSKVKYLFXSD-UHFFFAOYSA-N
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Description

Benzyltrichlorogermane (BTG) is a colorless, volatile organic compound (VOC) with a strong odor. It is a member of the class of compounds known as organogermanes, which are composed of carbon, hydrogen, and germanium atoms. BTG has a variety of industrial and laboratory applications, including being used as a catalyst in chemical synthesis, as a reagent for the preparation of organic compounds, and as a solvent for organic reactions. BTG is also used as an analytical reagent for the detection and quantification of organic compounds.

Scientific Research Applications

Synthesis and Reactions

Benzyltrichlorogermane is involved in the synthesis of various organometallic compounds. In one study, the reaction of benzthiazol-2-yl and benzoxazol-2-yl-trimethylstannane with methyltrichlorogermane led to the formation of mono-, bis-, and tris-heterocyclic substituted germanes, which are important in organometallic chemistry (Jutzi & Gilge, 1983).

Photoinitiators and Radical Sources

Acylgermanes, closely related to benzyltrichlorogermane, have been demonstrated as efficient photoinitiators, which are substances that promote polymerization in response to light. These compounds play a significant role in the formation of radicals, which are essential in various chemical processes (Neshchadin et al., 2013).

Spectroscopic Studies

Benzyltrichlorogermane has been studied using spectroscopic techniques like infrared absorption and Raman spectroscopy. These studies provide valuable insights into the molecular structure and fundamental vibrations of compounds containing benzyltrichlorogermane (Durig, Sink, & Bush, 1966).

Chromatographic Analysis

Challenges in chromatographic determination using octadecyl stationary phases have been investigated for benzylgermanium derivatives, including benzyltrichlorogermane. This research is crucial for understanding the behavior of such compounds in analytical chemistry (Kluska et al., 2010).

Dental Material Applications

Benzyltrichlorogermane derivatives have been explored as photoinitiators for dental materials. Their use in dental composites, with a focus on mechanical properties and UV stability, shows the versatility of this compound in materials science (Moszner et al., 2008).

properties

IUPAC Name

benzyl(trichloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Ge/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBSKVKYLFXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501777
Record name Benzyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltrichlorogermane

CAS RN

6181-21-1
Record name Benzyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AL Allred, PS Poslozim, MO Workman - Journal of Inorganic and Nuclear …, 1968 - Elsevier
With the usual conditions, the combination of germanium tetrachloride and organolithium reagents leads to the formation of lithium chloride and organogermanes; however, the products …
Number of citations: 0 www.sciencedirect.com
PS Poskozim - Journal of Organometallic Chemistry, 1968 - Elsevier
The chemical reactions of cesium trichlorogermanate(II) to form RGeCl 3 compounds have been reexamined, the older methods improved upon, and new techniques put forth. In the …
Number of citations: 30 www.sciencedirect.com
OH Johnson - Inorganic Syntheses, 1957 - Wiley Online Library
Organogermanium compounds are defined, by analogy with organosilicon compounds, as substances having at least one carbon atom attached to a germanium atom. Most of these …
Number of citations: 4 onlinelibrary.wiley.com
GV Isagulyants, AP Klimov, SP Kolesnikov… - Bulletin of the Academy …, 1973 - Springer
… However, the relative radioactivity (RR) of the chlorine atoms of the benzyltrichlorogermane that is formed here was ~ 1/4 the activity of the chlorine of the starting benzyl chloride, which …
Number of citations: 4 link.springer.com
K Mochida, K Amada, H Sugimoto, M Akiba, K Sato - Polyhedron, 2004 - Elsevier
Polystyrene-supported hydrogermanes (1–4) were prepared by functionalization of polystyrenes or functionalization of a styrene followed by polymerization. The hydrogermanes, 1–4, …
Number of citations: 1 www.sciencedirect.com
M Hoffman, JGC Veinot - Chemistry of Materials, 2012 - ACS Publications
Thermolysis of organogermanium oxide sol-gel polymers yields germanium oxide-embedded germanium nanocrystals. In the present study, we investigate the influence of different …
Number of citations: 29 pubs.acs.org
P GeEt - SAFETY - thieme-connect.com
Benzylgermanes have been synthesized predominantly to probe the magnitude of conformational and electronic effects stemming from hyperconjugative (σ–π) and pπ–dπ interactions (…
Number of citations: 0 www.thieme-connect.com
A Skoczeń, D Frąckowiak, RE Przekop, M Frydrych… - Molecules, 2022 - mdpi.com
Compounds of the silsesquioxane type are attractive material precursors. High molecular weights and well-defined structures predestine them to create ceramics with a controlled …
Number of citations: 4 www.mdpi.com
OH Johnson - Chemical Reviews, 1951 - ACS Publications
The methods of preparation and the properties of all known organogermanium compounds, and also many germanium compounds that are not strictly organic compounds but are …
Number of citations: 68 pubs.acs.org
PS Poskozim - 1967 - search.proquest.com
… NMR and infrared spectral data confirm the presence of benzyltrichlorogermane. … Nearly equal amounts of benzyltrichlorogermane and benzylmethylether were formed, …
Number of citations: 0 search.proquest.com

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